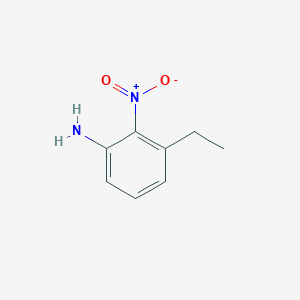

3-Ethyl-2-nitroaniline

Description

Contextual Significance of Nitroanilines in Contemporary Organic Chemistry and Chemical Biology

Nitroanilines are aromatic compounds that feature both a nitro group (-NO2) and an amino group (-NH2) attached to a benzene (B151609) ring. This combination of an electron-withdrawing group (nitro) and an electron-donating group (amino) imparts a unique reactivity and a significant dipole moment to these molecules. This inherent chemical character makes them crucial building blocks and intermediates in a variety of chemical syntheses.

In organic chemistry , nitroanilines are foundational materials for the synthesis of a wide array of more complex molecules. They are key precursors in the production of azo dyes, which are widely used in the textile and printing industries. smolecule.com The amino group can be readily diazotized and then coupled with other aromatic compounds to create a vast palette of colors. Furthermore, the nitro group can be reduced to a primary amine, opening up pathways for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry. wikipedia.org The differential reactivity of the two functional groups allows for selective chemical transformations, making nitroanilines versatile synthons in multi-step organic synthesis.

In the realm of chemical biology , nitroanilines and their derivatives have garnered attention for their potential as bioactive molecules. Some have been investigated for their roles as enzyme inhibitors, leveraging their ability to interact with active sites of proteins. The study of nitroanilines provides insights into molecular interactions and can aid in the design of new therapeutic agents. ontosight.ai Their distinct spectroscopic properties also make them useful as probes to study biological systems.

Scope and Objectives of Advanced Research Pertaining to 3-Ethyl-2-nitroaniline

While dedicated research on this compound is limited, the objectives of advanced research on this compound can be inferred from studies on its isomers and related molecules. The primary goals would likely revolve around its synthesis, characterization, and exploration of its potential applications.

Detailed Research Findings:

Advanced research on compounds analogous to this compound, such as its isomers, provides a framework for potential research directions. For instance, the synthesis of 4-ethyl-2-nitroaniline (B1295676) is typically achieved through the nitration of 4-ethylaniline (B1216643). smolecule.com A similar approach could likely be employed for this compound, starting from 3-ethylaniline. The reaction would involve the controlled addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

The chemical reactivity of this compound is another key area for investigation. Like other nitroanilines, it is expected to undergo several characteristic reactions:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH2) using various reducing agents, such as catalytic hydrogenation or metals in acidic media. This would yield 3-ethyl-1,2-phenylenediamine, a valuable precursor for the synthesis of heterocycles.

Reactions of the Amino Group: The amino group can undergo diazotization, followed by coupling reactions to form azo compounds. It can also be acylated or alkylated to introduce other functional groups.

Electrophilic Aromatic Substitution: The positions on the aromatic ring can be further functionalized through electrophilic substitution reactions, with the existing substituents directing the incoming electrophile.

Spectroscopic characterization is fundamental to confirming the structure and purity of the synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential. While specific spectral data for this compound is not widely published in academic literature, data for the closely related N-ethyl-2-nitroaniline shows characteristic signals that can be used for comparison. scispace.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | nih.gov |

| Molecular Weight | 166.18 g/mol | nih.gov |

| CAS Number | 702642-03-3 | nih.govbldpharm.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCC1=C(C(=CC=C1)N)N+=O | nih.gov |

| InChI | InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h3-5H,2,9H2,1H3 | nih.gov |

| InChIKey | XMTQIKUKTIVHEJ-UHFFFAOYSA-N | nih.gov |

Future research on this compound could also explore its potential in materials science, for example, in the development of new dyes or functional polymers. Its potential biological activities, though not yet reported, would also be a logical area for future investigation, drawing parallels from the broader family of nitroaniline compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-ethyl-2-nitroaniline |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h3-5H,2,9H2,1H3 |

InChI Key |

XMTQIKUKTIVHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Ethyl 2 Nitroaniline

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation for nitroaromatic compounds, yielding synthetically valuable diamines. This process can be achieved through several methods, including catalytic hydrogenation and hydride-mediated reductions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. For 3-Ethyl-2-nitroaniline, this transformation would yield 3-ethyl-1,2-benzenediamine. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or ethyl acetate (B1210297). The general mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Table 1: Common Catalytic Systems for Nitroarene Reduction

| Catalyst | Typical Conditions | Substrate Scope |

|---|---|---|

| Palladium on Carbon (Pd/C) | H2 gas, various pressures, room or elevated temperature | Broad, including aromatic and aliphatic nitro groups commonorganicchemistry.com |

| Raney Nickel | H2 gas, various pressures, room or elevated temperature | Effective for nitro groups, can be used when dehalogenation is a concern commonorganicchemistry.com |

| Iron (Fe) in Acidic Media | Refluxing acetic acid | Mild, tolerates other reducible groups commonorganicchemistry.com |

| Zinc (Zn) in Acidic Media | Acetic acid | Mild, tolerates other reducible groups commonorganicchemistry.com |

Hydride-mediated reductions offer an alternative to catalytic hydrogenation. Reagents such as lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines; however, with aromatic nitro compounds, they tend to form azo products. commonorganicchemistry.com Other hydride reagents or metal/acid combinations, such as iron in acetic acid or zinc in acetic acid, provide milder conditions for the reduction of aromatic nitro groups to amines and are often chemoselective. commonorganicchemistry.com The use of a Ti(II) species, generated from titanium tetrachloride and amalgamated magnesium, has also been reported as a mild and selective method for this transformation. erowid.org

Reactions Involving the Amino Group of this compound

The amino group in this compound is a site of nucleophilicity and can participate in a variety of chemical reactions, including nucleophilic substitutions and reactions with nitrosating agents.

While the amino group itself can act as a nucleophile, its reactivity in nucleophilic aromatic substitution (SNAr) on other aromatic rings is influenced by the electronic nature of the aniline (B41778) ring. The presence of the nitro group in this compound deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, should a suitable leaving group be present on the ring. However, in the context of the amino group acting as the nucleophile, its reactivity is more relevant in reactions with electrophilic partners. For instance, anilines can react with acyl chlorides or acid anhydrides to form amides. While no specific examples of such reactions with this compound are documented, this represents a potential pathway for the formation of various derivatives.

Primary aromatic amines, such as this compound, react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. chemistrysteps.comlearncbse.in This reaction, known as diazotization, proceeds via the formation of a nitrosonium ion (+NO) which is attacked by the nucleophilic amino group. chemistrysteps.com The resulting diazonium salt of this compound would be a versatile intermediate for the synthesis of other derivatives.

The formation of N-nitrosamines is a significant consideration when amines react with nitrosating agents. nih.govpharmaexcipients.com However, primary amines typically form unstable N-nitrosamines that rapidly rearrange or decompose. chemistrysteps.com In the case of primary aromatic amines, the intermediate N-nitrosamine is a precursor to the more stable diazonium salt. chemistrysteps.com Therefore, under typical diazotization conditions (cold acidic solution), the potential for the formation of a stable N-nitrosamine from this compound is low. msu.edulibretexts.org Secondary amines, in contrast, form stable N-nitrosamines upon reaction with nitrous acid. chemistrysteps.com

Intramolecular Transformations and Rearrangement Studies

The proximity of the ethyl and nitro groups on the aromatic ring of this compound could potentially lead to intramolecular reactions under certain conditions. Studies on related compounds, such as 1,3-dialkyl-2-nitrobenzenes, have shown that they can undergo rearrangement in strong acids like trifluoromethanesulphonic acid. houstonmethodist.orghoustonmethodist.orgrsc.org For example, 1,3-diethyl-2-nitrobenzene rearranges to the corresponding 4-nitro derivative and can also undergo dehydration to form an anthranil. houstonmethodist.orgrsc.org This suggests that this compound, under strongly acidic conditions, could potentially undergo a similar intramolecular rearrangement of the nitro group. The reaction rate of such rearrangements has been observed to increase with the size of the alkyl group. houstonmethodist.orgrsc.org

Another potential intramolecular transformation for compounds containing an ortho-nitro group is reductive cyclization. For instance, the catalytic hydrogenation of 3-(2-nitrophenyl)isoxazoles leads to the reduction of the nitro group followed by a regiospecific ring closure to form 4-aminoquinolines. researchgate.net While this involves a different starting material, it highlights a possible reactive pathway for ortho-nitro substituted compounds upon reduction.

Intramolecular Oxygen Atom Transfer from the Nitro Group to the Alkyl Chain in Protonated N-Ethyl-2-nitroaniline Systems

Under conditions of collisional activation, protonated N-alkyl-2-nitroanilines exhibit unique intramolecular oxidation reactions involving the transfer of an oxygen atom from the nitro group to the alkyl side chain. nih.gov This process is initiated by a proton shift from the ammonium (B1175870) group to one of the oxygen atoms of the ortho-nitro group. This transfer facilitates the intramolecular oxidation of the N-alkyl chain, which occurs with a simultaneous reduction of the nitro group.

The general mechanism involves the elimination of an alkanoic acid that has the same number of carbon atoms as the alkyl chain. nih.gov For the specific case of protonated N-ethyl-2-nitroaniline, this would correspond to the elimination of acetic acid. This type of intramolecular rearrangement is notable for protonated, closed-shell ions generated through methods like electrospray ionization (ESI). nih.gov While oxygen transfer from a nitro group is a known phenomenon in radical cations or reactions mediated by transition metals, its occurrence in protonated molecules under low-energy collision conditions is less common. nih.gov

Studies using tandem mass spectrometry combined with Density Functional Theory (DFT) calculations have helped to elucidate these unusual fragmentation mechanisms. nih.gov The process highlights a significant gas-phase reactivity where the nitro group directly participates in the transformation of the adjacent ethyl group upon protonation and collisional activation.

Collision-Activated Dissociation Fragmentation Pathways of Protonated Nitroanilines

Collision-activated dissociation (CAD), also known as collision-induced dissociation (CID), is a mass spectrometry technique where selected ions are fragmented through collisions with neutral gas molecules like helium, nitrogen, or argon. wikipedia.org In these collisions, a portion of the ion's kinetic energy is transformed into internal energy, leading to bond cleavage and the formation of smaller fragment ions. wikipedia.org

The collisional activation of protonated N-alkyl-2-nitroanilines reveals distinct and competitive dissociation pathways. nih.gov Research has shown that these fragmentation patterns are dependent on the structure of the alkyl chain. For protonated N-alkyl-2-nitroanilines, the fragmentation is characterized by unusual oxidation reactions of the alkyl side chains. nih.gov

Two primary competitive dissociation pathways have been identified:

Elimination of Alkanoic Acid : This pathway involves the loss of an alkanoic acid molecule with the same number of carbon atoms as the N-alkyl substituent. nih.gov

Elimination of Alcohol Elements : For alkyl chains containing more than two carbon atoms, a competitive elimination corresponding to the elements of an alcohol (with one less carbon than the alkyl group) is observed. nih.gov DFT calculations suggest this is likely a sequential loss of a water molecule (H₂O) and a 1-alkene rather than the direct loss of an alcohol molecule. nih.gov

In the specific case of N-ethyl-2-nitroaniline, the corresponding loss of methanol (CH₄O) does not occur, distinguishing its fragmentation from analogues with longer alkyl chains like propyl or butyl groups. nih.gov

| N-Alkyl Group | Major Fragmentation Pathway 1 | Major Fragmentation Pathway 2 |

|---|---|---|

| Ethyl | Elimination of Acetic Acid | Not Observed |

| Propyl | Elimination of Propionic Acid | Elimination of Ethanol Elements (H₂O + Ethene) |

| Butyl | Elimination of Butanoic Acid | Elimination of Propanol Elements |

Reactivity of the Aromatic Ring System

Considerations for Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a fundamental organic reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The mechanism proceeds in two main steps: the initial attack of the aromatic ring on the electrophile, which disrupts aromaticity and forms a carbocation intermediate (arenium ion), followed by deprotonation to restore the aromatic system. masterorganicchemistry.com

The reactivity and regioselectivity of EAS on a substituted benzene (B151609) ring like this compound are determined by the electronic properties of the existing substituents. The three substituents on the ring—amino (-NH₂), nitro (-NO₂), and ethyl (-C₂H₅)—exert competing directing effects.

Amino Group (-NH₂) : This is a powerful activating group and a strong ortho, para-director. It donates electron density to the ring through resonance, stabilizing the cationic intermediate when the electrophile attacks at the ortho and para positions.

Ethyl Group (-C₂H₅) : This is a weakly activating group and an ortho, para-director. It donates electron density through an inductive effect.

Nitro Group (-NO₂) : This is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both resonance and inductive effects, making the ring less nucleophilic. youtube.com

In this compound, the powerful activating and directing effect of the amino group is expected to dominate. Therefore, incoming electrophiles would be primarily directed to the positions ortho and para to the amino group, which are positions 4 and 6. Position 2 is already substituted. Steric hindrance from the adjacent ethyl group at position 3 might favor substitution at position 6 over position 4.

However, many EAS reactions, such as nitration and sulfonation, are performed in strong acidic conditions. lumenlearning.com In the presence of strong acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is a strongly deactivating group and a meta-director. learncbse.in In this scenario, the directing influence would shift, and the nitro group's meta-directing effect and the ethyl group's ortho, para-directing effect would become more significant in determining the position of substitution.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Amino (-NH₂) | Electron Donating (Resonance) | Strongly Activating | Ortho, Para |

| Ethyl (-C₂H₅) | Electron Donating (Inductive) | Weakly Activating | Ortho, Para |

| Nitro (-NO₂) | Electron Withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta |

| Anilinium (-NH₃⁺) (in acid) | Electron Withdrawing (Inductive) | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (NAS) for Aromatic Functionalization

While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SₙAr) can occur if the ring is substituted with strong electron-withdrawing groups. chemistrysteps.comwikipedia.org The SₙAr reaction requires a leaving group (typically a halide) and activation of the ring by electron-withdrawing groups positioned ortho or para to that leaving group. chemistrysteps.comlibretexts.org

The reaction generally proceeds via an addition-elimination mechanism. scranton.edu This involves a nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgscranton.edu In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

In the context of this compound, the molecule itself does not have a suitable leaving group to undergo NAS directly. However, the presence of the strongly electron-withdrawing nitro group at position 2 significantly activates the ring for potential nucleophilic attack. If a derivative of this compound were synthesized with a good leaving group (e.g., a halogen) at a position ortho or para to the nitro group (i.e., positions 1 or 3), it would be highly susceptible to NAS. The nitro group is crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org

For example, if a chlorine atom were present at position 1 (hypothetical 2-chloro-6-ethyl-1-nitrobenzene derivative), the nitro group at position 2 would be ortho to it, strongly activating that position for substitution by a nucleophile.

Strategic Derivatization and Functionalization of 3 Ethyl 2 Nitroaniline

Functionalization Methodologies for the Primary Amino Moiety

The primary amino group of 3-ethyl-2-nitroaniline is a versatile site for a range of chemical transformations, including acylation, alkylation, and diazotization. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide array of derivatives with tailored properties.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides results in the formation of N-acyl-3-ethyl-2-nitroaniline derivatives. This process, known as acetylation when an acetyl group is introduced, can be performed to protect the amino group or to introduce new functionalities. byjus.comgoogle.com The reaction typically proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. byjus.com The use of a base, such as pyridine, can be employed to neutralize the hydrogen halide byproduct. learncbse.in

Alkylation: The primary amino group can also undergo alkylation to introduce additional alkyl substituents. This can be achieved through various methods, including reactions with alkyl halides. The reactivity of the amino group towards alkylation can be influenced by steric hindrance and the electronic nature of the substituents on the aromatic ring.

Diazotization: A significant reaction of primary aromatic amines is diazotization, which involves the reaction with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt. byjus.combyjus.com Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. byjus.combyjus.com The resulting 3-ethyl-2-nitrobenzenediazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or coupling reactions, to introduce a wide range of functional groups (e.g., -OH, -CN, -Br, -Cl) onto the aromatic ring. libretexts.org Diazonium salts of aromatic amines are notably more stable than their aliphatic counterparts due to resonance stabilization. byjus.com

| Functionalization Reaction | Reagents | Product Type | Significance |

| Acylation (Acetylation) | Acyl chloride (e.g., Acetyl chloride), Acid anhydride (B1165640) (e.g., Acetic anhydride) | N-Acyl-3-ethyl-2-nitroaniline | Protection of the amino group, introduction of new functional groups. byjus.comgoogle.com |

| Alkylation | Alkyl halide | N-Alkyl-3-ethyl-2-nitroaniline | Introduction of additional alkyl chains. |

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 3-Ethyl-2-nitrobenzenediazonium salt | Versatile intermediate for introducing a wide range of substituents. byjus.combyjus.com |

Chemical Modifications of the Ethyl Substituent

The ethyl group attached to the aromatic ring of this compound also presents opportunities for chemical modification, primarily through oxidation and halogenation reactions at the benzylic position.

Oxidation: The ethyl group can be oxidized to an acetyl group or a carboxylic acid group under appropriate conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon of the ethyl group to a carboxylic acid, provided a hydrogen atom is present on the benzylic carbon. libretexts.org This reaction, known as side-chain oxidation, would yield 3-carboxy-2-nitroaniline. libretexts.org Intramolecular oxidation of an N-alkyl chain by an ortho-nitro group has also been observed under specific conditions, such as collisional activation in mass spectrometry, leading to the elimination of an alkanoic acid. nih.gov

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of UV light or heat, can selectively introduce a halogen atom at the benzylic position of the ethyl group. askfilo.com This reaction proceeds via a free radical mechanism and is highly selective for the benzylic carbon due to the resonance stabilization of the resulting benzylic radical. This would result in the formation of 3-(1-haloethyl)-2-nitroaniline.

| Modification Reaction | Reagents | Product Type | Key Feature |

| Oxidation | Potassium permanganate (KMnO₄), Chromic acid | 3-Carboxy-2-nitroaniline | Oxidation of the ethyl group to a carboxylic acid. libretexts.org |

| Halogenation | N-Bromosuccinimide (NBS), Bromine (Br₂) with UV light/heat | 3-(1-Haloethyl)-2-nitroaniline | Selective halogenation at the benzylic position. askfilo.com |

Derivatization Strategies for Enhanced Analytical Characterization and Detection

To improve the analytical detection of this compound, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), various derivatization strategies can be employed. thermofisher.comjfda-online.com These methods aim to modify the compound to enhance its volatility, thermal stability, or detector response. jfda-online.com

For HPLC Analysis: For HPLC analysis, especially with UV-Vis or fluorescence detection, derivatization is often performed to introduce a chromophore or fluorophore into the molecule, thereby increasing its molar absorptivity or making it fluorescent. This is particularly useful for trace analysis. Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the HPLC system. Common derivatizing reagents for primary amines include dansyl chloride and dabsyl chloride, which introduce highly UV-active and fluorescent tags. While HPLC can often be performed without derivatization for nitroanilines, derivatization can significantly enhance sensitivity. thermofisher.com

For GC-MS Analysis: For GC-MS analysis, derivatization is frequently necessary for polar compounds like amines to increase their volatility and thermal stability, and to prevent their interaction with the stationary phase, which can cause peak tailing. jfda-online.com Common derivatization techniques for amines include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group.

Acylation: Reaction with acylating agents, such as trifluoroacetic anhydride (TFAA), to form more volatile and stable amide derivatives. researchgate.net

These derivatization methods not only improve the chromatographic behavior of the analyte but can also provide additional structural information in the mass spectrum. jfda-online.com

| Analytical Technique | Derivatization Goal | Example Reagents | Resulting Derivative |

| HPLC | Enhance UV-Vis or fluorescence detection | Dansyl chloride, Dabsyl chloride | Fluorescent or highly UV-active derivative |

| GC-MS | Increase volatility and thermal stability | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Trimethylsilyl derivative |

| GC-MS | Increase volatility and thermal stability | Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetyl derivative researchgate.net |

Structural Characterization and Intermolecular Interaction Analysis of 3 Ethyl 2 Nitroaniline and Its Analogs

X-ray Crystallography Studies of Nitroaniline Derivatives

Analysis of Molecular Conformation and Planarity within Crystal Lattices

The molecular conformation of ortho-nitroaniline derivatives is characterized by a significant degree of planarity, a feature driven by the formation of an intramolecular hydrogen bond between the amino and nitro groups. This interaction creates a stable six-membered chelate ring, which encourages the amino and nitro groups to be nearly coplanar with the benzene (B151609) ring. researchgate.net

In the case of analogs like 5-methyl-2-nitroaniline, the molecule is observed to be approximately planar. nih.gov The twist angles of the amino and nitro groups with respect to the mean plane of the benzene ring are typically small, often just a few degrees. nih.gov For instance, in meta-nitroaniline, the molecule is almost perfectly planar, though minor distortions of exocyclic atoms from the benzene ring plane can occur. rsc.orgsci-hub.st However, significant deviations from planarity can be induced by steric hindrance from bulky substituents or strong intermolecular interactions within the crystal lattice that override the planarizing effect of the intramolecular hydrogen bond. mdpi.com

Table 1: Crystallographic Data for Selected Nitroaniline Analogs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| meta-Nitroaniline | C₆H₆N₂O₂ | Orthorhombic | Pbc2₁ | 6.501 | 19.330 | 5.082 | 90 | 4 |

| 2-Iodo-4-nitroaniline (Triclinic) | C₆H₅IN₂O₂ | Triclinic | P-1 | - | - | - | - | - |

| 2-Iodo-4-nitroaniline (Orthorhombic) | C₆H₅IN₂O₂ | Orthorhombic | Pbca | - | - | - | - | - |

Investigation of Crystal Packing Motifs and Supramolecular Self-Assembly

The arrangement of molecules in a crystal, or crystal packing, is directed by a combination of non-covalent interactions. In nitroaniline derivatives, hydrogen bonds (both strong and weak), π-π stacking, and other specific interactions like halogen bonds work in concert to form complex supramolecular architectures. nih.govnih.gov

The resulting structures can range from simple chains and dimers to more elaborate three-dimensional networks. For example, in the triclinic polymorph of 2-iodo-4-nitroaniline, molecules are linked by N-H···O hydrogen bonds to form chains, which are then assembled into sheets through nitro···iodine interactions and finally into a 3D structure via π-π stacking. nih.gov In contrast, the orthorhombic form of the same compound features spiral chains linked by single N-H···O bonds. nih.gov In 5-methyl-2-nitroaniline, intermolecular N-H···O hydrogen bonds link molecules into tapes that aggregate into zipper-like folded ribbons, which then stack to complete the structure. nih.gov This demonstrates how subtle changes in molecular structure or crystallization conditions can lead to vastly different packing motifs.

Detailed Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions governing the self-assembly of nitroaniline derivatives. Their directionality and strength are key determinants of the final crystal structure.

Characterization of Intramolecular Hydrogen Bonds in Ortho-Nitroaniline Systems

A defining feature of virtually all ortho-nitroaniline derivatives is the presence of a strong intramolecular N-H···O hydrogen bond. This bond forms between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. researchgate.netniscpr.res.in This interaction creates a pseudo-six-membered ring, often referred to as a chelate ring, which significantly stabilizes the molecular conformation and contributes to its planarity. researchgate.net

Spectroscopic studies, such as infrared (IR) spectroscopy, have been used to investigate and confirm the presence of this intramolecular bond. The difference in the asymmetric and symmetric N-H stretching frequencies in ortho-nitroaniline is notably larger compared to its para-isomer, which lacks this interaction, indicating a strong intramolecular hydrogen bond. niscpr.res.in This internal bonding reduces the ability of the involved amino hydrogen to participate in intermolecular hydrogen bonding. nih.gov

Quantification and Role of Intermolecular N-H···N and C-H···O Interactions

While the intramolecular hydrogen bond is a dominant feature, intermolecular hydrogen bonds play a crucial role in assembling the molecules into a stable crystal lattice. The remaining amino hydrogen (not involved in the intramolecular bond) is available to act as a donor in intermolecular interactions.

Commonly observed intermolecular hydrogen bonds in nitroaniline analogs include N-H···O and N-H···N interactions. nih.govnih.gov For instance, in 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked by both N-H···N and N-H···O hydrogen bonds to form sheets. nih.gov In addition to these stronger interactions, weaker C-H···O hydrogen bonds are frequently observed, where an aromatic or alkyl C-H group acts as a donor to a nitro oxygen acceptor. These interactions, though weaker, are numerous and collectively contribute significantly to the cohesion and stabilization of the three-dimensional crystal structure. rsc.org

Table 2: Examples of Intermolecular Hydrogen Bond Geometries in Nitroaniline Analogs

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 2-Amino-4-butylamino-6-methoxy-5-nitropyrimidine | N-H···O | - | 2.37 | 2.974 | 126 |

| 2-Amino-4-butylamino-6-methoxy-5-nitropyrimidine | N-H···O | - | 2.39 | 3.011 | 128 |

Data from a study on nitroaniline analogues. nih.gov

Assessment of π-π Stacking and Other Aromatic Interactions in the Solid State

Aromatic interactions, particularly π-π stacking, are another vital force in the crystal engineering of nitroaniline derivatives. These interactions occur between the electron-rich π systems of the benzene rings of adjacent molecules.

Computational and Theoretical Chemistry Studies on 3 Ethyl 2 Nitroaniline Systems

Applications of Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. DFT calculations have been widely applied to nitroaniline derivatives to understand their structure, reactivity, and nonlinear optical (NLO) properties. nih.gov By modeling the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 3-Ethyl-2-nitroaniline.

DFT calculations are instrumental in elucidating the electronic structure of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wikipedia.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. materialsciencejournal.org

In substituted nitroanilines, the presence of both an electron-donating amino group (or its alkylated derivative) and an electron-withdrawing nitro group significantly influences the electronic distribution and the frontier orbitals. For instance, studies on 2-nitroaniline (B44862) (2NA) and its derivatives show that intramolecular hydrogen bonding can affect the molecular geometry and, consequently, the electronic properties. nih.gov The substitution of an ethyl group at the 3-position in this compound would further modulate these properties through inductive and steric effects. DFT calculations can precisely quantify these changes, predicting how the HOMO-LUMO gap and electron density distribution are altered. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Nitroaniline Derivatives Calculated via DFT This table presents typical data obtained from DFT calculations on related nitroaniline compounds to illustrate the concepts discussed. Specific values for this compound would require dedicated computation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Nitroaniline | -6.5 | -2.0 | 4.5 |

| 4-Nitroaniline | -6.8 | -2.5 | 4.3 |

| 4-Methoxy-2-nitroaniline | -6.2 | -1.9 | 4.3 |

The Potential Energy Surface (PES) of a molecule maps its energy as a function of its geometry. Exploring the PES is crucial for identifying stable conformations (local minima), transition states, and reaction pathways. For a molecule like this compound, with flexible ethyl and amino groups, multiple conformers can exist.

Semiempirical and ab initio calculations on related molecules, such as 2- and 3-ethylaniline, have been used to map the torsional potential of the ethyl group relative to the aromatic ring. colostate.edu These studies help in understanding the rotational barriers and the relative energies of different conformers. colostate.edu For this compound, DFT calculations can be employed to perform a detailed scan of the PES by systematically rotating the C-C bond of the ethyl group and the C-N bonds of the amino and nitro groups. This analysis would reveal the most stable conformer and the energy barriers for interconversion between different conformations, which are vital for understanding the molecule's dynamic behavior.

Table 2: Example of Relative Conformational Energies from PES Calculations This table illustrates the type of data generated from PES explorations for a substituted aniline (B41778). The values represent the energy of different conformers relative to the most stable one.

| Conformer (Dihedral Angle) | Method | Relative Energy (kcal/mol) |

| Conformer A (0°) | DFT/B3LYP | 0.00 |

| Conformer B (90°) | DFT/B3LYP | 2.5 |

| Conformer C (180°) | DFT/B3LYP | 1.8 |

Intermolecular interactions govern the physical properties of materials in the solid state, such as their crystal packing and melting points. DFT, particularly when augmented with corrections for van der Waals (dispersion) forces, is a powerful tool for studying these noncovalent interactions. acs.orgresearchgate.net

Studies on 2-nitroaniline derivatives have shown the importance of intramolecular hydrogen bonds between the amino and nitro groups, which form a stable six-membered chelate ring. acs.orgscispace.comfigshare.com This feature can, in turn, influence how the molecules interact with each other. Van der Waals corrected DFT calculations have been used to compute the dimerization energies, revealing that interactions like π–π stacking and C–H···O hydrogen bonds play a significant role in the stabilization of molecular dimers. acs.orgresearchgate.net For this compound, similar computational approaches could be used to quantify the strength of its dimerization and predict its preferred packing motifs in a crystal lattice, considering the interplay of hydrogen bonding, dipole-dipole interactions, and stacking of the aromatic rings. acs.org

Table 3: Sample Dimerization Energies for Nitroaniline Derivatives from DFT Calculations This table provides representative dimerization energies for different interaction geometries of related molecules, as would be calculated using van der Waals corrected DFT.

| Dimer Configuration | Interaction Type | Calculated Dimerization Energy (kJ/mol) |

| Parallel-displaced | π–π stacking | -35.8 |

| T-shaped | C-H···π | -15.2 |

| Head-to-tail | H-bonding & Dipole-Dipole | -28.5 |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for studying static properties and minimum energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how conformations change and how the system evolves. mdpi.com

For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in the gas phase or in a solvent. By simulating the molecule over nanoseconds or longer, one can observe transitions between different stable conformations identified from PES scans. mdpi.com This provides a more realistic picture of the molecule's behavior at a given temperature, including the populations of different conformers and the rates of interconversion between them. This information is particularly valuable for understanding how the molecule might interact with other species or adapt its shape within a complex environment. nih.gov

Advanced Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are essential for predicting and interpreting various types of spectra. Advanced methods beyond standard DFT can provide highly accurate predictions of spectroscopic properties, aiding in the identification and characterization of molecules.

For instance, Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. materialsciencejournal.org This would be useful for understanding the color and photophysical properties of this compound. Furthermore, quantum chemical methods can predict vibrational spectra (infrared and Raman), where calculated frequencies can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with the nitro, amino, and ethyl groups. materialsciencejournal.org More sophisticated methods, such as those based on coupled cluster theory, can offer even higher accuracy for both electronic and structural properties, serving as a benchmark for less computationally expensive methods. mdpi.com These predictive capabilities are invaluable for complementing experimental work and providing a detailed assignment of spectroscopic features to specific molecular motions and electronic excitations. nih.govnih.gov

Advanced Analytical Techniques Employed in 3 Ethyl 2 Nitroaniline Research

Chromatographic Separation and Purification Techniques

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, aniline (B41778) and its derivatives, including 3-Ethyl-2-nitroaniline, can be polar and thermolabile, which may lead to poor chromatographic performance, such as peak tailing and erratic responses. thermofisher.comepa.gov To overcome these challenges, a derivatization step is often required prior to GC analysis to convert the analyte into a more volatile and thermally stable form. thermofisher.com This process is particularly important for trace analysis in complex matrices like environmental water samples. thermofisher.com

Common derivatization strategies for aromatic amines involve acylation, silylation, or iodination to decrease their polarity and improve their chromatographic behavior. nih.govresearchgate.net For instance, the analysis of aromatic amines in biological fluids has been successfully achieved after derivatization, followed by GC-mass spectrometry (GC-MS) or GC-tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity. nih.gov While specific derivatization agents for this compound are not extensively detailed in the literature, the general principles applied to other nitroanilines and aromatic amines are directly applicable. epa.govnih.gov

Table 1: Typical GC Conditions for Aniline Derivative Analysis

| Parameter | Condition | Purpose |

| Column | Fused silica (B1680970) capillary column (e.g., SE-54) | Provides high-resolution separation of analytes. epa.gov |

| Injection Mode | Splitless | Ensures the entire sample is transferred to the column, maximizing sensitivity for trace analysis. epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | NPD offers high selectivity for nitrogen-containing compounds like anilines. MS provides structural information for definitive identification. epa.gov |

| Derivatization | Required for polar/thermolabile anilines | Improves volatility and thermal stability, leading to better peak shape and reproducibility. thermofisher.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of organic reactions and for the separation of compounds in a mixture. rsc.orgblogspot.comanalyticaltoxicology.com In the context of this compound research, TLC is an invaluable tool for tracking the progress of its synthesis or subsequent chemical transformations. rsc.orgyoutube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically coated with silica gel as the stationary phase) at various time intervals. rsc.org The plate is then developed in a chamber containing a suitable mobile phase, which is often a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297). rsc.orgblogspot.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. tifr.res.in

By comparing the spots of the reaction mixture with those of the starting materials and expected products, one can visually assess the consumption of reactants and the formation of products. youtube.com For compounds that are not colored, visualization can be achieved under UV light, where aromatic compounds often appear as dark spots. tifr.res.in This allows for a quick determination of whether a reaction has gone to completion. youtube.com

Table 2: Application of TLC in Reaction Monitoring

| Step | Procedure | Purpose |

| 1. Spotting | Apply small spots of starting material, product standard (if available), and reaction mixture at different time points on the baseline of a TLC plate. rsc.org | To compare the components present at different stages of the reaction. |

| 2. Development | Place the plate in a sealed chamber with a pre-determined mobile phase (e.g., hexane-ethyl acetate mixture). rsc.orgblogspot.com | To separate the components based on their polarity. The mobile phase moves up the plate by capillary action. |

| 3. Visualization | After the solvent front nears the top, remove the plate, mark the front, and visualize the spots. This is often done under a UV lamp for aromatic compounds. tifr.res.in | To observe the presence and relative positions (Rf values) of reactants and products. |

| 4. Analysis | The disappearance of the starting material spot and the appearance of the product spot indicate the progress and completion of the reaction. youtube.com | To make qualitative assessments about the reaction's status. |

Microextraction and Advanced Sample Preparation Techniques

For the analysis of trace levels of this compound in complex samples, such as environmental water, an extraction and preconcentration step is essential. Microextraction techniques are favored as they are miniaturized, consume minimal solvent, and are aligned with the principles of green analytical chemistry. mdpi.com

Liquid-Phase Microextraction (LPME) is a sample preparation technique that uses a minimal volume of a water-immiscible solvent to extract analytes from an aqueous sample. In a typical three-phase LPME setup for an amine like this compound, the analyte is first extracted from an alkaline aqueous sample (donor phase) into a thin layer of an organic solvent. Subsequently, it is back-extracted into an acidic aqueous droplet (acceptor phase) suspended in the organic solvent. nih.gov

This technique provides a high enrichment factor. For example, in the analysis of 3-nitroaniline, an enrichment factor of up to 148-fold was achieved. nih.gov The final acceptor phase can be directly injected into an analytical instrument like an HPLC, allowing for sensitive detection. nih.gov

Table 3: Typical LPME Parameters for Nitroaniline Analysis

| Parameter | Condition Example for 3-nitroaniline | Rationale |

| Donor Phase | Aqueous sample at high pH (e.g., pH 13 with NaOH) nih.gov | To ensure the aniline derivative is in its neutral, unprotonated form, facilitating extraction into the organic phase. |

| Organic Phase | o-xylene/1-octanol mixture nih.gov | A water-immiscible solvent that efficiently extracts the target analyte. |

| Acceptor Phase | Acidic aqueous droplet (e.g., pH 0.3 with HCl) nih.gov | To protonate the aniline derivative, trapping it in the aqueous acceptor phase and enabling preconcentration. |

| Stirring Rate | 600 rpm nih.gov | To facilitate mass transfer and reduce the time needed to reach equilibrium. |

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. nih.govmdpi.com Analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

SPME is highly effective for enriching volatile and semi-volatile organic compounds, such as nitroaromatics, from water-based samples. nih.gov The choice of fiber coating is critical for achieving high extraction efficiency and selectivity. For nitroaromatic compounds, various commercially available fibers can be utilized. The technique offers very low limits of detection, often in the nanogram-per-liter range, making it suitable for trace environmental analysis. nih.gov

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are powerful tools for investigating the redox properties of molecules like this compound. osti.govresearchgate.net These techniques can determine the oxidation and reduction potentials, providing insight into the compound's electronic structure and its susceptibility to electron transfer reactions. nih.gov

The electrochemical behavior of this compound is influenced by both the aniline and the nitro functional groups. The aniline group can be electrochemically oxidized, typically in an irreversible process, while the nitro group can be reduced. nih.govmdpi.com The potential at which these processes occur is dependent on the molecular structure and the experimental conditions, such as pH and the solvent used. osti.gov

By monitoring the electrochemical response, these methods can also be used to track the progress of reactions involving changes in the oxidation state of the molecule, such as the electrochemical reduction of the nitro group to an amine. acs.org

Table 4: Electrochemical Analysis of Aniline and Nitro Derivatives

| Technique | Information Obtained | Relevance to this compound |

| Cyclic Voltammetry (CV) | Oxidation and reduction peak potentials (Ep), information on reaction reversibility. researchgate.net | Determines the potential required to oxidize the aniline group and reduce the nitro group. Helps understand its electronic properties and potential for electropolymerization or degradation. |

| Square Wave Voltammetry (SWV) | Peak potentials with enhanced sensitivity compared to CV. researchgate.net | Provides more accurate determination of redox potentials, especially for irreversible processes common with aniline derivatives. |

| Controlled-Potential Electrolysis | Used for preparative scale synthesis by selectively oxidizing or reducing a functional group. acs.org | Can be applied to selectively reduce the nitro group of this compound to synthesize 3-ethylbenzene-1,2-diamine, a valuable synthetic intermediate. |

Synthetic Applications and Emerging Roles of 3 Ethyl 2 Nitroaniline and Its Derivatives

Significance as a Precursor in Diverse Organic Synthesis Schemes and as a Versatile Research Reagent

3-Ethyl-2-nitroaniline, as a member of the substituted 2-nitroaniline (B44862) family, is a significant and versatile building block in organic synthesis. The strategic placement of the amino, nitro, and ethyl groups on the benzene (B151609) ring allows for a wide range of chemical transformations, making it a valuable precursor for constructing more complex molecules. The primary utility of 2-nitroanilines stems from the ortho-relationship of the amino and nitro groups. The nitro group can be readily reduced to a second amino group, generating an in situ 1,2-diamine. This diamine is a classic precursor for the synthesis of various heterocyclic systems.

Furthermore, the amino group can be modified or used as a directing group, while the nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions. This dual functionality makes compounds like this compound valuable reagents in the development of new synthetic methodologies and the creation of compound libraries for screening purposes. Its derivatives are employed in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Nitroanilines are recognized as important precursors for a variety of industrial products, including dyestuffs, pharmaceuticals, and plant protection agents google.com. The presence of the ethyl group provides specific steric and electronic properties, allowing chemists to fine-tune the characteristics of the final products, such as solubility, crystal packing, and biological activity.

Building Block for the Synthesis of Complex Heterocyclic Compounds

The unique arrangement of functional groups in 2-nitroaniline derivatives makes them ideal starting materials for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The proximate amino and nitro groups serve as a masked 1,2-phenylenediamine, a key synthon for many condensation and cyclization reactions.

Construction of Quinoxaline (B1680401) Derivatives from 2-Nitroaniline Precursors

Quinoxalines are an important class of nitrogen-containing heterocycles found in many biologically active molecules and commercial drugs. A modern and efficient method for their synthesis involves the one-pot reaction of 2-nitroanilines with vicinal diols. rsc.org This process, often catalyzed by transition metals like iron, proceeds via a transfer hydrogenative condensation. rsc.orgresearchgate.net In this reaction, the vicinal diol is oxidized to a 1,2-dicarbonyl compound, while the 2-nitroaniline is simultaneously reduced to the corresponding 1,2-phenylenediamine. These two intermediates, generated in situ, then undergo a double condensation reaction to form the quinoxaline ring system, with water as the only byproduct. rsc.org This method is considered eco-friendly due to the use of non-precious metal catalysts and the avoidance of external redox reagents. rsc.org

The versatility of this approach allows for the synthesis of a wide array of substituted quinoxalines by varying both the 2-nitroaniline and the vicinal diol starting materials.

Table 1: Examples of Quinoxaline Synthesis from 2-Nitroanilines and Vicinal Diols

| 2-Nitroaniline Derivative | Vicinal Diol | Catalyst System | Yield (%) |

| 2-Nitroaniline | 1,2-Propanediol | Iron Complex / Trimethylamine N-oxide | 85% |

| 4-Methyl-2-nitroaniline | 1,2-Propanediol | Iron Complex / Trimethylamine N-oxide | 88% |

| 4-Chloro-2-nitroaniline | 1,2-Propanediol | Iron Complex / Trimethylamine N-oxide | 75% |

| 2-Nitroaniline | Hydrobenzoin | Iron Complex / Trimethylamine N-oxide | 98% |

| 4-Methyl-2-nitroaniline | Hydrobenzoin | Iron Complex / Trimethylamine N-oxide | 94% |

This table presents illustrative data based on reported synthetic methods. rsc.org

Role in the Synthesis of Indole Ring Systems

The indole scaffold is a ubiquitous feature in natural products and pharmaceuticals. While there are numerous named reactions for indole synthesis, several modern approaches utilize nitroarenes as key starting materials. One such strategy involves the reductive annulation of 2-nitroaryl compounds. For instance, 2-(2-nitroaryl)-3-hydroxypropenoic acid esters, which can be synthesized from 2-nitrobenzaldehydes, undergo a reductive-annulation process using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the indole ring. rsc.org

Another approach involves the reaction of substituted nitrobenzenes with reagents that can introduce a two-carbon unit, followed by cyclization. The presence of the nitro group is crucial for activating the ring and participating in the cyclization cascade. After the indole ring is formed, the nitro group can be reduced or removed if desired. The synthesis of 3-nitroindole, a key intermediate itself, highlights the importance of nitrated aromatic systems in this area of chemistry. nih.govresearchgate.net The use of a substituted 2-nitroaniline like this compound in such synthetic schemes would be expected to yield a 7-ethylindole derivative, demonstrating its role as a precursor to specifically substituted indole systems.

Utilization in the Preparation of Phenazine Derivatives

Phenazines are another class of nitrogen-containing heterocycles with significant biological and material science applications. The synthesis of non-symmetrically substituted phenazines can be effectively achieved using 2-nitroaniline derivatives as starting materials. A common strategy involves the Buchwald–Hartwig coupling of a substituted 2-nitroaniline (like a 4,5-dialkoxy-2-nitroaniline) with a substituted 1-bromo-2-nitrobenzene (B46134). acs.org This reaction forms a bis(2-nitrophenyl)amine (B107571) intermediate. The subsequent step involves the reduction of both nitro groups to amino groups, typically using a reducing agent like sodium borohydride in the presence of a palladium catalyst. acs.org This generates a highly unstable diamine intermediate which undergoes spontaneous or induced oxidative cyclization to form the stable phenazine aromatic system. acs.org

This modular approach allows for the controlled synthesis of phenazines with specific substitution patterns, which is critical for tuning their properties. For example, using this compound in such a sequence would lead to the formation of phenazine derivatives bearing an ethyl group at a defined position.

Intermediate in the Development of Dyes and Pigment Precursors

Nitroanilines, including ortho-nitroaniline and its derivatives, are fundamental intermediates in the manufacture of dyes and pigments. wordpress.comhopemaxchem.commeghadyes.com These compounds serve as building blocks for a vast range of colorants, particularly azo dyes. The synthesis of azo dyes classically involves two key steps: diazotization and coupling. The primary amino group of a nitroaniline derivative can be converted into a diazonium salt under acidic conditions with sodium nitrite (B80452). This highly reactive diazonium salt is then reacted with a coupling component, such as a phenol or another aromatic amine, to form the characteristic azo (-N=N-) linkage, which is a powerful chromophore responsible for the color of the dye. wordpress.com

The presence of the nitro group on the aniline (B41778) ring is particularly important as it is a strong electron-withdrawing group. This property modifies the color of the final dye, often shifting it towards deeper shades (a bathochromic shift). Furthermore, the nitro group can be chemically modified in later synthetic steps, for example, by reduction to an amino group, to produce other classes of dyes or to allow for further functionalization. Compounds like 2,4-dinitroaniline and 2,6-dichloro-4-nitroaniline are listed as common dye and pigment intermediates. dynasty-chem.com Therefore, this compound serves as a valuable precursor, providing a scaffold that can be elaborated into a variety of custom-colored dyes and pigments for use in textiles, printing inks, and plastics. meghadyes.com

Contribution to Investigating Molecular Interactions and Structure-Function Relationships in Chemical Biology

Substituted 2-nitroanilines are excellent model compounds for studying non-covalent molecular interactions that govern molecular recognition and self-assembly. The adjacent amino and nitro groups are capable of forming a strong intramolecular hydrogen bond between one of the N-H protons of the amino group and an oxygen atom of the nitro group. nih.govacs.orgresearchgate.net This interaction creates a stable, planar six-membered pseudo-ring structure. acs.orgresearchgate.net

Understanding these interactions is crucial in chemical biology and materials science for designing molecules with specific properties. For instance, the way a drug molecule binds to its protein target is governed by a precise arrangement of non-covalent interactions. By using model systems like this compound, chemists can systematically study how changes in substitution (e.g., adding an ethyl group) affect these fundamental forces, thereby contributing to a deeper understanding of structure-function relationships. nih.gov

Future Research Trajectories and Outlook for 3 Ethyl 2 Nitroaniline Chemistry

Development of Green and Sustainable Synthetic Routes

Traditional synthesis of nitroanilines often involves nitration of an aniline (B41778) precursor, a process that typically requires harsh reagents like concentrated nitric and sulfuric acids, leading to environmental concerns and challenges with regioselectivity. hopemaxchem.comyoutube.com Future research for 3-Ethyl-2-nitroaniline will undoubtedly focus on greener and more sustainable synthetic alternatives that offer milder conditions, higher selectivity, and reduced environmental impact.

Promising avenues include biocatalytic methods, which have shown success for other nitroaromatics. For instance, cofactor-free biocatalytic hydrogenation using enzymes like hydrogenase on a carbon support presents a method for reducing nitro groups under mild, aqueous conditions, offering high chemoselectivity and functional group tolerance. chemrxiv.org Exploring enzymatic nitration also offers an attractive alternative to harsh chemical methods, potentially providing greater control over regioselectivity under environmentally friendly conditions. acs.org

Furthermore, the development of novel catalytic systems is a key research direction. Supported gold nanoparticles, for example, have demonstrated high chemoselectivity for the hydrogenation of nitro groups in the presence of other reducible functionalities. nih.gov Metal-free approaches, such as those utilizing grinding techniques or benign catalysts like lemon juice in multi-component reactions, also represent a sustainable frontier for the synthesis of complex aromatic amines and could be adapted for the production of this compound and its precursors. chemijournal.com

| Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Biocatalytic Hydrogenation | High chemoselectivity, mild aqueous conditions, avoids precious-metal catalysts. chemrxiv.org | Screening and engineering of enzymes for specific substrate acceptance. |

| Enzymatic Nitration | Potential for high regioselectivity, avoids harsh acidic conditions. acs.org | Discovery and development of nitrating enzymes. |

| Supported Gold Catalysis | High activity and selectivity for nitro reduction, catalyst can be recycled. nih.gov | Optimization of catalyst support and reaction conditions. |

| Microwave-Assisted Synthesis | Reduced reaction times, potential for solvent-free conditions. researchgate.net | Development of specific microwave protocols for the target molecule. |

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactivity. The specific arrangement of the ethyl and nitro groups ortho and meta to the amine functionality creates a unique electronic and steric environment that warrants detailed investigation. Future research will heavily rely on computational chemistry to model these complex pathways.

Density Functional Theory (DFT) calculations have proven invaluable for elucidating the molecular mechanisms of reactions involving nitroaromatic compounds, such as [3+2] cycloaddition reactions. nih.govnih.gov Applying these methods to this compound could predict its reactivity as a dipole or dipolarophile, explore transition states, and explain observed regioselectivity in various transformations. mdpi.commdpi.com Molecular Electron Density Theory (MEDT) can further clarify the polar nature of these reactions. mdpi.com

Computational tools can also be used to explore redox reactions, which are central to nitroaniline chemistry. umn.edu Modeling the one-electron oxidation potentials or the stepwise reduction of the nitro group can provide insights into the formation of reactive intermediates like anilino radicals or nitroso species, guiding the rational design of synthetic pathways. umn.edu Combining these theoretical predictions with experimental kinetic studies will provide a comprehensive picture of the reaction landscapes available to this compound.

Application of Advanced Spectroscopic and Structural Probes

The unambiguous characterization of this compound and its derivatives is fundamental to advancing its chemistry. While standard techniques like NMR and IR spectroscopy are routine, future research will benefit from the application of more advanced and sensitive analytical methods. chemicalbook.comchemicalbook.com

Selective Reagent Ion Mass Spectrometry (SRI-MS), for example, has been used to differentiate nitroaniline isomers by analyzing their fragmentation patterns with specific reagent ions like H₃O⁺ and O₂⁺. nih.gov This technique could be a powerful tool for the real-time monitoring of reactions and for distinguishing this compound from other isomers that may form as byproducts during synthesis.

Single-crystal X-ray diffraction will be essential for elucidating the three-dimensional structures of this compound derivatives. Such studies provide precise information on bond lengths, angles, and intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.netnih.gov For instance, analysis of related 2-nitroaniline (B44862) derivatives has revealed strong intramolecular hydrogen bonds between the amino and nitro groups, which influences the molecule's conformation and packing in the solid state. researchgate.net Understanding these non-covalent interactions is critical for designing materials with specific properties, such as nonlinear optical (NLO) materials or pigments.

Computational spectroscopy, using methods like DFT, can complement experimental data by predicting vibrational frequencies (IR and Raman) and NMR chemical shifts, aiding in the structural confirmation of newly synthesized compounds. researchgate.net

| Technique | Application to this compound Chemistry | Expected Insights |

| SRI-ToF-MS | Isomer differentiation and reaction monitoring. nih.gov | Unique fragmentation patterns for positive identification. |

| Single-Crystal X-ray Diffraction | Solid-state structure determination of derivatives. researchgate.netnih.gov | Conformation, packing, hydrogen bonding, and π-stacking interactions. |

| Computational Spectroscopy (DFT) | Prediction of IR, Raman, and NMR spectra. researchgate.net | Aiding spectral assignment and structural verification. |

Rational Design and Synthesis of Novel Derivatives for Targeted Chemical Applications

The true potential of this compound lies in its use as a versatile building block for the rational design of novel molecules with tailored functions. The presence of three distinct functional handles—the amino, nitro, and ethyl groups on an aromatic core—allows for extensive chemical modification.

A primary application for nitroanilines is in the synthesis of azo dyes. researchgate.netijirset.com The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of dyes. The specific substitution pattern of the parent molecule would be expected to influence the final color and fastness properties of these dyes. researchgate.netabjournals.org

In materials science, nitroanilines are precursors for functional materials. For example, p-nitroaniline has been used to create N-doped graphenelike nanostructures and is of interest for nonlinear optical applications. acs.org Future work could explore the polymerization of this compound or its use as a monomer to create novel polymers with unique thermal or electronic properties.

Furthermore, the nitroaniline scaffold is prevalent in molecules designed for biological applications. Derivatives have been investigated as protease substrates and as photo-activated nitric oxide (NO) releasing agents for therapeutic use. beilstein-journals.orggoogle.com The rational design of this compound derivatives, guided by computational modeling and structure-activity relationship studies, could lead to new candidates for pharmaceuticals or agrochemicals. mdpi.commdpi.com

| Application Area | Design Strategy | Potential Derivative |

| Dyes and Pigments | Diazotization of the amino group and azo coupling. researchgate.net | Novel azo dyes with unique colors and properties. |

| Materials Science | Polymerization or use as a precursor for carbon materials. acs.org | Functional polymers, N-doped nanostructures. |

| Pharmaceuticals | Modification to interact with biological targets. beilstein-journals.orggoogle.com | Enzyme inhibitors, photo-activated NO donors. |

Q & A

Basic: What are the recommended methods for synthesizing 3-Ethyl-2-nitroaniline with high purity?

Methodology:

- Nitration of 3-Ethylaniline: Use mixed sulfuric/nitric acid under controlled temperature (0–5°C) to minimize byproducts like meta-substituted isomers. Monitor reaction progression via TLC with silica gel plates and UV visualization .

- Purification: Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials. Confirm purity via melting point analysis (target range: 70–74°C for nitroaniline derivatives) and HPLC (>98% purity threshold) .

- Critical Note: Substituent positioning (ethyl at meta, nitro at ortho) requires regioselective conditions to avoid side reactions.

Basic: How should researchers handle potential toxicity concerns during experimental work with this compound?

Safety Protocol:

- Precautionary Measures: Follow GHS/CLP guidelines (e.g., P261: avoid inhalation; P262: prevent skin/eye contact). Use fume hoods and PPE (nitrile gloves, lab coats) .

- Toxicological Data Gap: No comprehensive studies exist on this compound. Apply the precautionary principle by default, referencing analogous nitroaniline derivatives (e.g., 2-nitroaniline, which shows moderate toxicity via dermal absorption) .

Advanced: How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Analytical Workflow:

- NMR Analysis: Use -NMR to distinguish substituent positions. For example, ethyl groups in ortho vs. para positions show distinct splitting patterns due to anisotropic effects from the nitro group .

- Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., ) with <2 ppm error. Fragmentation patterns help identify nitro-reduction byproducts during synthesis .

- IR Spectroscopy: Track nitro group vibrations (asymmetric stretch ~1520 cm) to verify successful nitration .

Advanced: What experimental strategies address contradictions in reported physicochemical properties of nitroanilines?

Case Study Example:

- Contradiction: Discrepancies in melting points (e.g., 2-nitroaniline: 70–74°C vs. literature 71.5°C) .

- Resolution:

- Reproduce Conditions: Standardize recrystallization solvents (e.g., ethanol vs. benzene) and cooling rates.

- Thermal Analysis: Use DSC to detect polymorphic forms or impurities affecting melting behavior.

- Cross-Validate: Compare data with structurally similar compounds (e.g., 3-nitro-1,2-phenylenediamine, mp 157–161°C) to identify trends in substituent effects .

Advanced: How can computational modeling guide the design of this compound for nonlinear optical applications?

Methodological Framework:

- Structure-Property Relationships: Model hyperpolarizability () using DFT (e.g., B3LYP/6-311++G**). Compare with experimental electro-optic coefficients (e.g., MNA’s ) to predict performance .

- Crystallographic Insights: Analyze packing motifs (e.g., hydrogen-bonded networks) via X-ray diffraction. Non-centrosymmetric crystals are critical for second-harmonic generation .

- Validation: Synthesize derivatives (e.g., halogen-substituted analogs) and test via Kurtz-Perry powder method for SHG efficiency .

Basic: What are the key stability considerations for storing this compound in laboratory settings?

Stability Protocol:

- Light Sensitivity: Store in amber glass vials at –20°C to prevent nitro group degradation.

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the amine group.

- Long-Term Monitoring: Perform periodic HPLC checks (e.g., every 6 months) to detect decomposition products like nitroso intermediates .

Advanced: How can researchers optimize regioselectivity in electrophilic substitution reactions of this compound?

Synthetic Strategy:

- Directing Effects: The nitro group (-NO) is a meta-directing deactivator, while ethyl (-CH) is ortho/para-directing. Use steric hindrance (e.g., bulky electrophiles) to favor para substitution over ortho .

- Catalytic Methods: Employ transition metals (e.g., Pd/Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling to introduce aryl groups at the para position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.